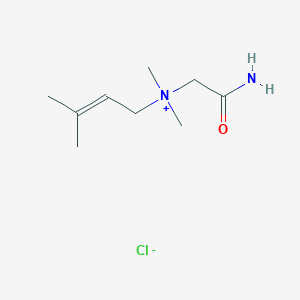
N-(2-Amino-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride is a chemical compound with a unique structure that includes an amino group, an oxo group, and a trimethylbutenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride typically involves the reaction of 2-amino-2-oxoethyl compounds with trimethylbutenyl derivatives under specific conditions. One common method includes the use of polymerizable ionic liquids and other functional monomers . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as magnetic solid-phase extraction can be employed to purify the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Amino-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted aminium compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-Amino-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which N-(2-Amino-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function . Pathways involved may include metabolic processes and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Amino-2-oxoethyl)acetamide
- N-(2-Amino-2-oxoethyl)acrylamide
Uniqueness
N-(2-Amino-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride is unique due to its specific structural features, such as the trimethylbutenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
88471-84-5 |
|---|---|
Molekularformel |
C9H19ClN2O |
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
(2-amino-2-oxoethyl)-dimethyl-(3-methylbut-2-enyl)azanium;chloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(2)5-6-11(3,4)7-9(10)12;/h5H,6-7H2,1-4H3,(H-,10,12);1H |
InChI-Schlüssel |
VZMWLAMSRFNRLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC[N+](C)(C)CC(=O)N)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


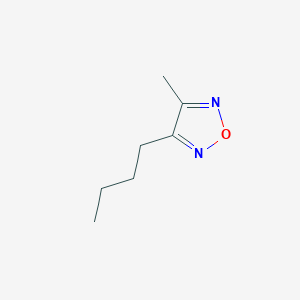
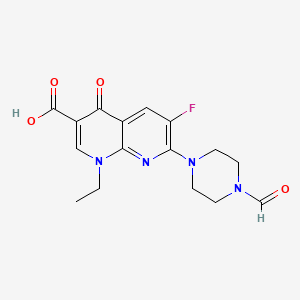
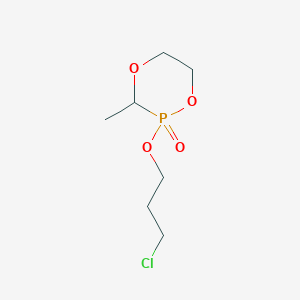

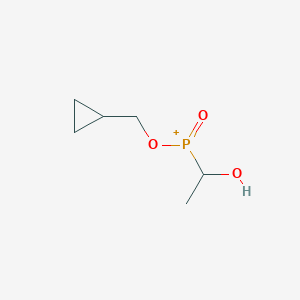
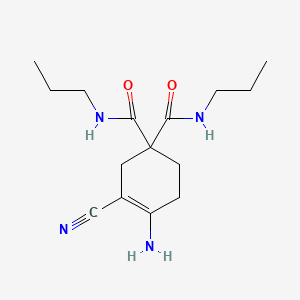
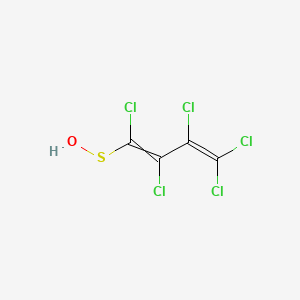
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
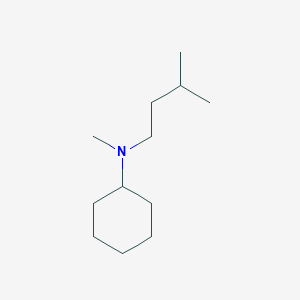
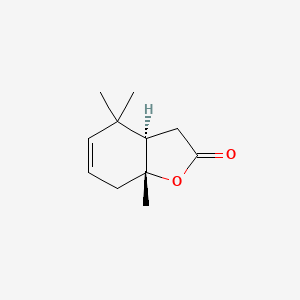
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)

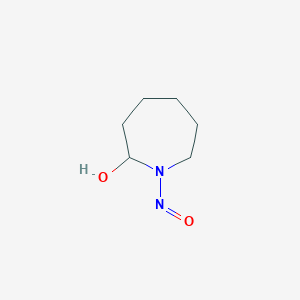
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
